S-Ethyl methyl(2-methylprop-2-en-1-yl)carbamothioate
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Overview
Description
S-Ethyl methyl(2-methylprop-2-en-1-yl)carbamothioate is a chemical compound with a unique structure that includes an ethyl group, a methyl group, and a 2-methylprop-2-en-1-yl group attached to a carbamothioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Ethyl methyl(2-methylprop-2-en-1-yl)carbamothioate typically involves the reaction of ethyl isothiocyanate with 2-methylprop-2-en-1-amine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using techniques such as column chromatography or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactors and more efficient purification methods. Continuous flow reactors can be used to optimize the reaction conditions and increase the yield. Additionally, automated purification systems can streamline the process, ensuring high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
S-Ethyl methyl(2-methylprop-2-en-1-yl)carbamothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, amines
Substitution: Various alkylated or acylated derivatives
Scientific Research Applications
S-Ethyl methyl(2-methylprop-2-en-1-yl)carbamothioate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of S-Ethyl methyl(2-methylprop-2-en-1-yl)carbamothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The pathways involved may include the disruption of metabolic processes or signaling cascades, resulting in the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl(2-methylprop-2-en-1-yl)amine
- 2-Methyl-2-propen-1-ol
- Isophthalic acid, 2-methylprop-2-en-1-yl pentadecyl ester
Uniqueness
S-Ethyl methyl(2-methylprop-2-en-1-yl)carbamothioate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, selectivity, and potency in various applications .
Properties
CAS No. |
67189-62-2 |
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Molecular Formula |
C8H15NOS |
Molecular Weight |
173.28 g/mol |
IUPAC Name |
S-ethyl N-methyl-N-(2-methylprop-2-enyl)carbamothioate |
InChI |
InChI=1S/C8H15NOS/c1-5-11-8(10)9(4)6-7(2)3/h2,5-6H2,1,3-4H3 |
InChI Key |
QWNHCLHWLPUAGW-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(=O)N(C)CC(=C)C |
Origin of Product |
United States |
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